molecular formula C14H11FN2O2 B14928620 2-(2-fluorophenyl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one

2-(2-fluorophenyl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B14928620
M. Wt: 258.25 g/mol
InChI Key: CIEPWGHZSVLFOH-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a fluorophenyl group and a hydroxy group attached to the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone typically involves the condensation of 2-fluorobenzaldehyde with anthranilic acid, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The final reduction step can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-(2-fluorophenyl)-3-oxo-2,3-dihydro-4(1H)-quinazolinone.

    Reduction: Formation of 2-(2-fluorophenyl)-3-amino-2,3-dihydro-4(1H)-quinazolinone.

    Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit kinases by binding to the ATP-binding site, preventing phosphorylation of substrates. This inhibition can lead to the modulation of various signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone
  • 2-(2-bromophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone
  • 2-(2-methylphenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone

Uniqueness

2-(2-fluorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and increasing its bioavailability. Additionally, the fluorine atom can affect the compound’s binding affinity to molecular targets, potentially enhancing its potency as an inhibitor.

Properties

Molecular Formula

C14H11FN2O2

Molecular Weight

258.25 g/mol

IUPAC Name

2-(2-fluorophenyl)-3-hydroxy-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C14H11FN2O2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17(13)19/h1-8,13,16,19H

InChI Key

CIEPWGHZSVLFOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2O)F

Origin of Product

United States

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